PROTACs (PROteolysis TArgeting Chimeras) are heterobifunctional molecules designed to induce the degradation of specific target proteins. [, , , , , , , , , , ] They consist of two ligands connected by a linker: one ligand binds to the target protein, while the other recruits an E3 ubiquitin ligase. [, , , , , , , , , , ] This brings the target protein into close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. [, , , , , , , , , , ]
PROTAC B-Raf degrader 1 is a compound designed to selectively degrade the B-Raf protein, which is implicated in various cancers, particularly melanoma. This compound represents a novel approach in targeted protein degradation, utilizing the PROTAC (Proteolysis Targeting Chimera) technology. By harnessing the cell's ubiquitin-proteasome system, PROTAC B-Raf degrader 1 offers a potential therapeutic strategy for diseases driven by aberrant B-Raf activity.
The development of PROTAC B-Raf degrader 1 is attributed to research in the field of targeted protein degradation, with significant contributions from academic and pharmaceutical institutions focusing on cancer therapeutics. The specific synthesis and characterization details may be proprietary to the developing organization.
PROTAC B-Raf degrader 1 falls under the classification of small molecule drugs and is categorized as a targeted therapy. It specifically targets the B-Raf protein, a serine/threonine kinase that plays a critical role in the MAPK/ERK signaling pathway, which is often dysregulated in cancer.
The synthesis of PROTAC B-Raf degrader 1 typically involves a multi-step organic synthesis process. Key steps may include:
The synthesis may utilize advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance yield and reduce reaction times. Detailed reaction conditions, including temperature, solvent choice, and reaction time, are optimized for each step to ensure high purity and yield of PROTAC B-Raf degrader 1.
The molecular structure of PROTAC B-Raf degrader 1 typically consists of three main components:
The precise molecular formula and structural data (including molecular weight and specific functional groups) would be determined through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. This data confirms the identity and purity of the synthesized compound.
The primary chemical reactions involved in the mechanism of action of PROTAC B-Raf degrader 1 include:
These reactions involve non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces between the PROTAC molecule and its targets. The efficiency of these interactions can be influenced by structural modifications in either ligand or linker components.
The mechanism of action for PROTAC B-Raf degrader 1 involves:
Experimental studies demonstrate that treatment with PROTAC B-Raf degrader 1 results in significant depletion of B-Raf levels in various cancer cell lines, correlating with reduced cell proliferation and increased apoptosis.
PROTAC B-Raf degrader 1 has potential applications in:
PROTAC B-Raf degrader 1 (CAS 2364367-27-9) is a heterobifunctional molecule designed to hijack the ubiquitin-proteasome system for selective BRAF degradation. Its architecture comprises:
Table 1: Key Properties of E3 Ligands in BRAF-Targeting PROTACs
E3 Ligand | PROTAC Example | Molecular Weight (Da) | Degradation Efficiency (DC50) | Selectivity for Mutant BRAF |
---|---|---|---|---|
Cereblon | PROTAC B-Raf degrader 1 | 763.77 | 2.7 μM (MCF-7 cells) | Moderate |
VHL | SJF-0628 | ~750 | 6.8 nM (SK-MEL-28 cells) | High |
Cereblon’s advantages include synthetic accessibility of its ligands (e.g., pomalidomide derivatives) and compatibility with hydrophobic linkers, though it may exhibit broader substrate promiscuity compared to VHL [10]. VHL-based degraders typically achieve lower DC50 values due to stronger ternary complex formation but require precise linker geometry [3] [9].
The linker in PROTAC B-Raf degrader 1 is a critical determinant of degradation efficiency:
Table 2: Linker Optimization in BRAF Degraders
PROTAC | Linker Type | Length (Atoms) | Degradation Metrics |
---|---|---|---|
PROTAC B-Raf degrader 1 | Piperazine | 12 | DC50: 2.7 μM (MCF-7); Dmax: >95% |
SJF-0628 (VHL-based) | PEG-Piperazine | 15–18 | DC50: 6.8 nM (SK-MEL-28); Dmax: >95% |
Comparatively, VHL-based SJF-0628 employs a longer polyethylene glycol (PEG)-piperazine linker to accommodate steric constraints of VHL’s binding pocket [3] [9].
While no co-crystal structure of PROTAC B-Raf degrader 1 bound to BRAF is available, inferences are drawn from related systems:
In contrast, VHL-based PROTACs (e.g., SJF-0628) exhibit stronger cooperativity in ternary complexes due to VHL’s rigid β-sheet domain, enabling sub-nanomolar degradation [3].
Key distinctions in mechanism and efficacy:
Table 3: PROTAC B-Raf Degrader 1 vs. SJF-0628
Parameter | PROTAC B-Raf Degrader 1 (CRBN) | SJF-0628 (VHL) |
---|---|---|
E3 Ligase | Cereblon | VHL |
Mutant Selectivity | Broad (Classes 1–3) | High (V600E, p61, G469A) |
WT BRAF Degradation | Minimal (spared) | Minimal (spared) |
DC50 | 2.7 μM (MCF-7) | 6.8 nM (SK-MEL-28) |
Catalytic Efficiency | Moderate | High (substoichiometric) |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0